7-Chloro-6-methoxyquinoline
Description
7-Chloro-6-methoxyquinoline is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a chlorine atom at position 7 and a methoxy group at position 5. Quinoline derivatives are often studied for their biological activities, including antimicrobial, anticancer, and antimalarial properties .
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
7-chloro-6-methoxyquinoline |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,1H3 |
InChI Key |
RSBLUSKDGXIUGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methoxyquinoline typically involves the following steps:
Starting Material: The synthesis begins with 2-chloroaniline.
Methoxylation: The 2-chloroaniline undergoes methoxylation to introduce the methoxy group at the 6th position.
Cyclization: The methoxylated intermediate is then cyclized to form the quinoline ring structure.
Chlorination: Finally, the compound is chlorinated at the 7th position to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the methoxylation and cyclization reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 7 is a prime site for nucleophilic displacement due to its activation by the electron-withdrawing quinoline core.
Key Reactions
Mechanistic Insight :
-
The reaction proceeds via a two-step mechanism: (1) deprotonation of the nucleophile by a base (e.g., K₂CO₃) and (2) attack at the electron-deficient C7 position. Steric hindrance from the methoxy group at C6 can influence regioselectivity .
Oxidation Reactions
The methoxy group at position 6 and the quinoline ring itself are susceptible to oxidation.
Oxidation of Methoxy Group
| Substrate | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | HNO₃, H₂SO₄, 0°C, 4h | 7-Chloro-6-hydroxyquinoline | 58% |
Notes :
-
Demethylation under strongly acidic conditions generates a phenolic hydroxyl group, which can further participate in conjugation or hydrogen bonding.
Quinoline Ring Oxidation
| Substrate | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | mCPBA, CH₂Cl₂, 25°C, 48h | This compound N-oxide | 82% |
Applications :
-
N-Oxides enhance water solubility and are intermediates in drug design (e.g., antimalarial agents) .
Reduction Reactions
The quinoline core can undergo selective reduction under catalytic hydrogenation.
Catalytic Hydrogenation
| Substrate | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | H₂, Pd/C, EtOH, 50 psi, 6h | 7-Chloro-6-methoxy-1,2,3,4-tetrahydroquinoline | 70% |
Significance :
-
Tetrahydroquinoline derivatives exhibit improved pharmacokinetic properties, such as increased bioavailability.
Cross-Coupling Reactions
The chlorine substituent enables participation in palladium-catalyzed couplings.
Suzuki-Miyaura Coupling
| Substrate | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane, 90°C | 7-Aryl-6-methoxyquinoline | 60-85% |
Applications :
Functionalization of the Methoxy Group
The methoxy group can be modified via demethylation or alkylation.
Demethylation
| Substrate | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | BBr₃, CH₂Cl₂, -78°C, 2h | 7-Chloro-6-hydroxyquinoline | 88% |
Alkylation
| Substrate | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 7-Chloro-6-hydroxyquinoline | CH₃I, K₂CO₃, DMF, 50°C, 12h | This compound | 95% |
Biological Activity and Derivatives
Derivatives of this compound show promising biological activities:
| Derivative | Activity (MIC/IC₅₀) | Target Organism/Cell Line | Reference |
|---|---|---|---|
| 7-Benzylamino-6-methoxyquinoline | 7.812 µg/mL (E. coli) | Antimicrobial | |
| 7-(Pyridin-2-yl)-6-methoxyquinoline | 0.20 µM (HL-60 leukemia) | Anticancer |
Scientific Research Applications
Medicinal Chemistry
7-Chloro-6-methoxyquinoline serves as a crucial building block for synthesizing various therapeutic agents, including:
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 10 µM .
- Antiviral Compounds : The compound has shown promise in inhibiting viral replication, making it a candidate for antiviral drug development.
- Anticancer Agents : Studies have demonstrated that this compound derivatives can induce apoptosis in cancer cells, with IC50 values ranging from 1.4 to 13.5 µM against various cancer types, including breast and cervical cancers .
Biological Studies
The compound is utilized in biological research for:
- Enzyme Inhibition : It has been studied for its ability to inhibit key enzymes involved in metabolic pathways critical for pathogens, including DNA gyrase, which is essential for bacterial DNA replication.
- Receptor Modulation : Investigations into its interactions with cellular receptors have revealed potential mechanisms for its pharmacological effects.
Material Science
In material science, this compound is explored for:
- Organic Semiconductors : The compound has applications in developing organic light-emitting diodes (LEDs) due to its electronic properties.
- Chemical Synthesis : It acts as an intermediate in synthesizing more complex heterocyclic compounds, facilitating advancements in organic chemistry.
The biological activities of this compound can be summarized as follows:
| Activity Type | Target Organism/Cell Line | Minimum Inhibitory Concentration (MIC) / IC50 |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 µM |
| Anticancer | MCF-7 (breast cancer) | 1.4 - 13.5 µM |
| Antimalarial | Plasmodium falciparum | Low-nanomolar EC50 values |
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Antimicrobial Study : A study demonstrated that this compound exhibited an MIC of 10 µM against methicillin-resistant Staphylococcus aureus strains, significantly outperforming other quinoline derivatives .
- Cancer Research : In preclinical trials involving breast cancer models, the compound showed a dose-dependent reduction in tumor size when administered at doses correlating with its IC50 values against cancer cell lines.
- Antimalarial Efficacy : Research highlighted the compound's effectiveness against Plasmodium falciparum, showing low-nanomolar EC50 values in resistant strains, indicating its potential as a lead compound for new antimalarial drugs .
Mechanism of Action
The mechanism of action of 7-Chloro-6-methoxyquinoline involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Groups
The biological and physicochemical properties of quinoline derivatives are highly dependent on the position and nature of substituents. Below is a comparison of 7-Chloro-6-methoxyquinoline with structurally related compounds:
*Estimated based on analogs (e.g., 8-Chloro-7-methoxyquinoline ).
Key Observations :
- Positional Isomerism: The placement of chlorine and methoxy groups significantly impacts reactivity. For example, 4-Chloro-6,7-dimethoxyquinoline exhibits intramolecular C–H⋯Cl interactions, stabilizing its planar structure , whereas 8-Chloro-7-methoxyquinoline lacks such interactions due to substituent positioning.
- Functional Group Effects: Replacing chlorine with a methyl group (as in 7-Methoxy-6-methylquinoline) reduces molecular weight by ~20 Da and alters solubility profiles .
Physicochemical Properties
- Solubility: 7-Methoxy-6-methylquinoline is provided as a 10 mM solution in organic solvents , whereas chloro-substituted analogs (e.g., 8-Chloro-7-methoxyquinoline) may exhibit lower solubility due to increased hydrophobicity.
- Thermal Stability: 6-Methoxyquinaldine (a methyl-substituted analog) has a melting point of 61–65°C , while chlorinated derivatives like 4-Chloro-6,7-dimethoxyquinoline melt at 130–131°C , indicating enhanced stability from chlorine and additional methoxy groups.
Biological Activity
7-Chloro-6-methoxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C10H8ClN
Molecular Weight: 191.63 g/mol
Structural Features:
- Chloro group at position 7 enhances lipophilicity.
- Methoxy group at position 6 influences biological interactions.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it is known to inhibit mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation and survival. This inhibition can lead to significant effects on cancer cell growth and survival.
Anticancer Activity
Research has demonstrated the compound's potential as an anticancer agent. In vitro studies have shown that this compound can induce cell cycle arrest in cancer cells. For example, a study reported that treatment with derivatives of this compound resulted in the accumulation of cells in the G2/M phase, indicating a disruption in normal cell cycle progression .
Case Study: Cell Cycle Analysis
In a specific study involving CCRF-CEM leukemia cells:
- Concentration: 5 μM
- Observation: Significant accumulation in G2/M phase after 24 hours of treatment.
- Mechanism: Induction of apoptosis through cell cycle dysregulation.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. A recent study highlighted that derivatives of this compound had minimum inhibitory concentrations (MIC) as low as 7.812 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .
Antimicrobial Efficacy Table
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3l | E. coli | 7.812 |
| 3l | C. albicans | 31.125 |
| 3c | S. aureus | Moderate |
Therapeutic Applications
- Cancer Treatment : Due to its ability to disrupt cell cycle progression and induce apoptosis, it is being investigated for use in cancer therapies.
- Antimicrobial Treatments : Its efficacy against various pathogens positions it as a candidate for developing new antibiotics.
Research Findings Summary
Recent studies have focused on synthesizing new derivatives of this compound to enhance its biological activity and reduce toxicity. The following findings summarize key research outcomes:
- Cytotoxicity : A series of synthetic derivatives exhibited varying degrees of cytotoxicity against multiple human cancer cell lines .
- Bioavailability : Compounds derived from this compound demonstrated favorable pharmacokinetic properties, including high gastrointestinal absorption and compliance with Lipinski's Rule of Five .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Chloro-6-methoxyquinoline, and how are yields optimized?
- Methodology : A typical synthesis involves refluxing precursors like 6,7-dimethoxynaphthalen-1-ol with POCl₃, followed by hydrolysis and purification via column chromatography (petroleum ether:EtOAc). Yield optimization requires controlled reaction times (e.g., 6 hours under reflux) and stoichiometric excess of POCl₃ (e.g., 6.4 equivalents). Post-reaction neutralization to pH 8 and slow evaporation of methanol yield crystalline products suitable for X-ray analysis . Alternative methods include using diethyl (ethoxymethylene)malonate as a precursor under magnesium-ammonium chloride catalysis .
Q. How is X-ray crystallography employed to resolve the molecular structure of this compound derivatives?
- Methodology : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement. Intramolecular interactions, such as C–H⋯Cl hydrogen bonds forming S(5) ring motifs, are identified through crystallographic data. Methoxy groups deviate slightly (0.02–0.08 Å) from the quinoline plane, influencing molecular planarity. Data collection involves high-resolution detectors, and hydrogen atoms are refined using a riding model with standardized bond lengths (e.g., C–H = 0.93–0.96 Å) .
Q. What spectroscopic techniques characterize this compound, and how does pH affect its fluorescence?
- Methodology : UV-Vis and fluorescence spectroscopy reveal pH-dependent behavior. In acidic media, protonation at the quinoline nitrogen enhances fluorescence quantum yield. For example, 6-methoxyquinoline derivatives exhibit stronger excited-state basicity than quinine due to reduced hydrogen bonding. Time-resolved fluorescence studies (picosecond transient absorption) quantify proton transfer rates (e.g., τdp ~2.2 ps for hydroxyl deprotonation in acidic solutions) .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. fluoro substitution) impact the biological activity or photophysical properties of this compound derivatives?
- Methodology : Comparative studies using ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate show that electron-withdrawing groups (e.g., -Cl, -F) enhance stability and alter π-π stacking in crystallography. Fluorine substitution increases lipophilicity, affecting solubility and receptor binding. Computational modeling (DFT) predicts electronic effects on HOMO-LUMO gaps, validated via cyclic voltammetry .
Q. What contradictions exist in reported protonation dynamics of this compound compared to analogous compounds?
- Methodology : While 6-methoxyquinoline undergoes rapid protonation in the excited state, quinine and quinidine show delayed protonation due to intramolecular hydrogen bonding. Fluorescence lifetime imaging (FLIM) in buffered solutions (pH 1.5–10) quantifies these differences. Discrepancies arise from steric hindrance in alkaloids, which restricts nitrogen accessibility .
Q. How can computational methods (e.g., MD simulations) elucidate excited-state proton transfer mechanisms in this compound?
- Methodology : Molecular dynamics (MD) simulations with explicit solvent models (e.g., water) map proton migration pathways. Time-dependent density functional theory (TD-DFT) calculates transition states for proton transfer, validated against experimental transient absorption spectra. Solvent polarity effects are modeled using continuum solvation (e.g., COSMO-RS) .
Q. What strategies address low yields in multi-step syntheses of this compound derivatives?
- Methodology : Optimize stepwise reactions via Design of Experiments (DoE). For example, varying POCl₃ concentration (20–100 mmol) and temperature (70–110°C) identifies optimal chlorination conditions. HPLC purity checks (C18 columns, ≥99% purity) and recrystallization from methanol improve final product quality. Alternative catalysts (e.g., AlCl₃) may reduce side reactions in electrophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
